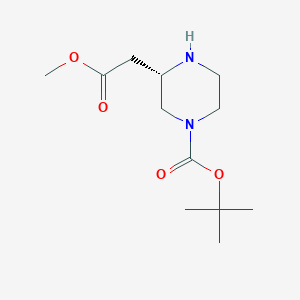

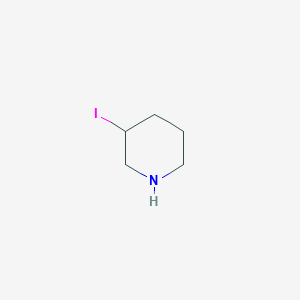

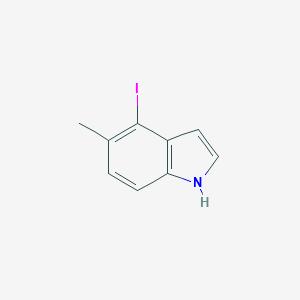

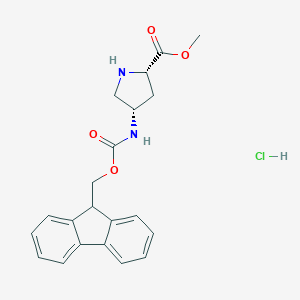

![molecular formula C7H5ClN2O B059569 4-Chloro-2-methyloxazolo[5,4-c]pyridine CAS No. 1354831-15-4](/img/structure/B59569.png)

4-Chloro-2-methyloxazolo[5,4-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives involves several methods, including intramolecular cyclization and nucleophilic substitution reactions. For instance, 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine can be obtained through intramolecular cyclization based on previously synthesized precursors, demonstrating the use of these methodologies in synthesizing oxazolopyridine derivatives (Palamarchuk et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been studied using techniques like X-ray diffraction and FT-IR spectroscopy. These studies offer insights into the crystal structure and theoretical calculations, providing a deeper understanding of the molecular configuration (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of oxazolopyridine compounds is highlighted through their participation in various chemical reactions, such as the oxidative N-N bond formation and intramolecular C–O bond formation. These reactions underscore the compound's versatility in chemical synthesis and its potential for creating diverse molecular structures (Zheng et al., 2014; Kosurkar et al., 2014).

Physical Properties Analysis

While specific data on the physical properties of 4-Chloro-2-methyloxazolo[5,4-c]pyridine was not directly found, the analysis of similar compounds provides a basis for understanding potential characteristics. These include solubility, melting points, and stability, which are critical for applications in material science and chemical synthesis.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo functionalization, are essential for the compound's utility in organic synthesis and potential pharmaceutical applications. The synthesis and functionalization methods indicate the compound's chemical versatility and potential for modification (Reichelt et al., 2010).

科学的研究の応用

1. Agrochemical and Pharmaceutical Industries

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .

- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .

3. Synthesis of Trifluoromethylpyridines

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .

- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .

1. Agrochemical and Pharmaceutical Industries

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .

- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .

特性

IUPAC Name |

4-chloro-2-methyl-[1,3]oxazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARSQONWZWKRCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyloxazolo[5,4-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

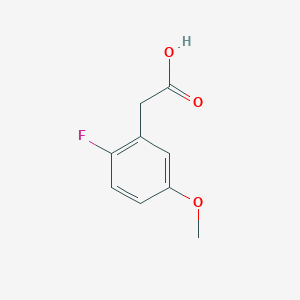

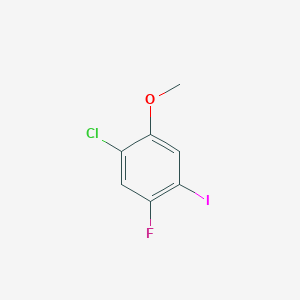

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)